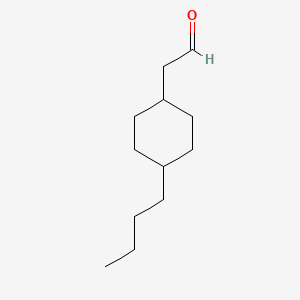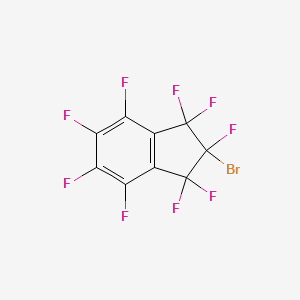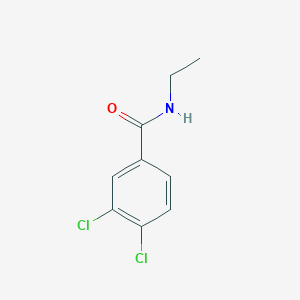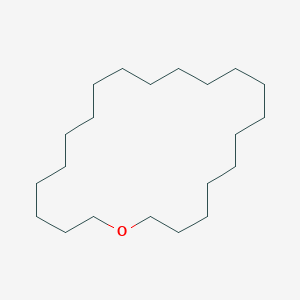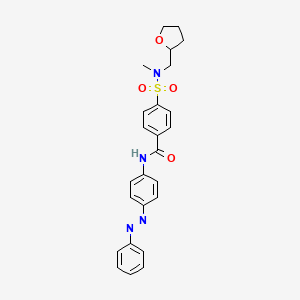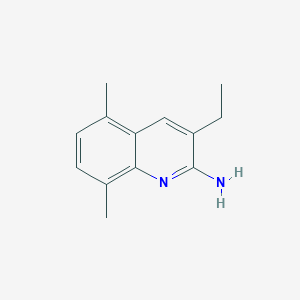![molecular formula C11H14O B14142867 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one CAS No. 89032-32-6](/img/structure/B14142867.png)
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is characterized by a highly strained ring system. The presence of the bicyclic structure imparts significant reactivity and makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one typically involves a (3 + 2) annulation reaction. This process includes the reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This method provides good yields and is efficient for synthesizing a broad range of derivatives.
Analyse Des Réactions Chimiques
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one undergoes various chemical reactions due to its strained ring system. Common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and molecular targets depend on the derivative and the context in which it is used.
Comparaison Avec Des Composés Similaires
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one can be compared with other bicyclo[3.1.0]hexane derivatives, such as:
Crispatene: A natural product with potent bioactivity.
Cycloeudesmol: A sesquiterpene with biological activity.
Laurinterol: Another sesquiterpene with significant bioactivity. These compounds share the bicyclic structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
89032-32-6 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(4,6-dimethylidene-2-bicyclo[3.1.0]hexanyl)propan-2-one |
InChI |
InChI=1S/C11H14O/c1-6-4-9(5-7(2)12)11-8(3)10(6)11/h9-11H,1,3-5H2,2H3 |
Clé InChI |
VIYBLNZDDQRLFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1CC(=C)C2C1C2=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


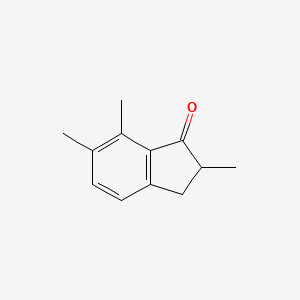

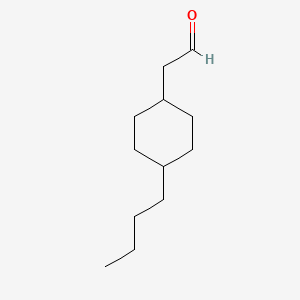
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
